MFCD06009511
Description
Based on analogous MDL identifiers (e.g., MFCD13195646 in and MFCD00003330 in ), it is inferred to belong to the boronic acid or halogenated aromatic compound family, commonly utilized in Suzuki-Miyaura cross-coupling reactions or as intermediates in pharmaceutical synthesis. Such compounds are characterized by their reactivity, stability under specific conditions, and tunable physicochemical properties .
Properties
IUPAC Name |
3-[2-(4-ethoxyanilino)-2-oxoethyl]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4S/c1-3-26-12-6-4-11(5-7-12)21-13(23)8-22-9-20-17-14(18(22)25)10(2)15(27-17)16(19)24/h4-7,9H,3,8H2,1-2H3,(H2,19,24)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWRCKIQIRKWRCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C(=C(S3)C(=O)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “MFCD06009511” involves specific reaction conditions and reagents. The exact synthetic route can vary, but it typically includes steps such as:
Initial Reactant Preparation: The starting materials are prepared and purified.
Reaction Setup: The reactants are combined in a controlled environment, often using a solvent to facilitate the reaction.
Reaction Conditions: The reaction is carried out under specific temperature and pressure conditions to ensure optimal yield.
Purification: The product is purified using techniques such as crystallization, distillation, or chromatography.
Industrial Production Methods
In an industrial setting, the production of “this compound” is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves:
Bulk Reactant Handling: Large quantities of reactants are handled using automated systems.
Continuous Reaction Monitoring: The reaction is continuously monitored to maintain optimal conditions.
Automated Purification: The product is purified using industrial-scale techniques such as large-scale chromatography or distillation.
Chemical Reactions Analysis
Types of Reactions
“MFCD06009511” undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include water, ethanol, and acetone.
Temperature and Pressure: Reactions are typically carried out at controlled temperatures (e.g., 25-100°C) and pressures (e.g., atmospheric pressure).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
“MFCD06009511” has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biological studies to investigate its effects on cellular processes.
Industry: Utilized in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of “MFCD06009511” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Binding to Molecular Targets: It binds to specific proteins or enzymes, altering their activity.
Modulating Pathways: It influences biochemical pathways, leading to changes in cellular functions.
Cellular Effects: The compound’s interaction with cellular components results in various physiological effects.
Comparison with Similar Compounds
(3-Bromo-5-chlorophenyl)boronic acid (CAS 1046861-20-4, MDL: MFCD13195646)
Structural and Functional Similarities :
Key Differences :
- Bioavailability : Higher GI absorption (score = 0.55) compared to compounds with steric hindrance.
- Safety Profile: No PAINS (pan-assay interference compounds) alerts, reducing false positives in high-throughput screening .
2-(4-Nitrophenyl)benzimidazole (CAS 1761-61-1, MDL: MFCD00003330)
Structural and Functional Similarities :
Key Differences :
- Solubility : Higher solubility (0.687 mg/ml) due to nitro and benzimidazole groups.
- Hazard Profile : Contains H302 warning ("harmful if swallowed"), unlike boronic acids with lower toxicity .
Data Tables for Comparative Analysis
Table 1. Physicochemical Properties
Discussion of Key Findings
Reactivity and Applications :
- Boronic acids like this compound and CAS 1046861-20-4 are pivotal in synthesizing biaryl structures, but the latter’s bromo-chloro substitution enhances electrophilic reactivity .
- Nitrophenyl-benzimidazole derivatives exhibit superior solubility, making them favorable in aqueous-phase reactions .
Safety and Industrial Relevance :
- This compound’s lack of PAINS alerts aligns with its suitability for drug development, whereas nitro-containing compounds require stringent handling due to toxicity risks .
Synthetic Efficiency :
- Green chemistry approaches (e.g., A-FGO catalysts) for CAS 1761-61-1 achieve near-quantitative yields, contrasting with traditional Pd-mediated routes that generate metal waste .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
